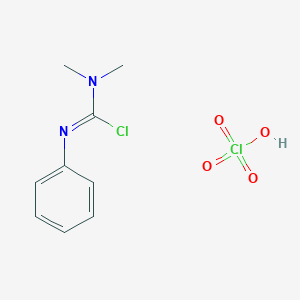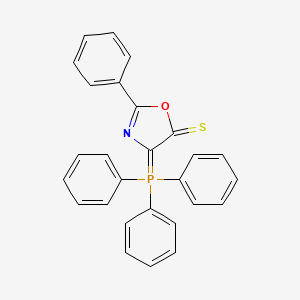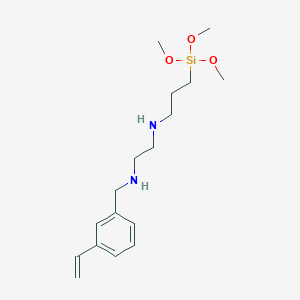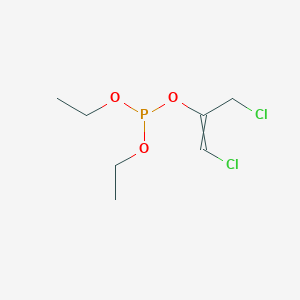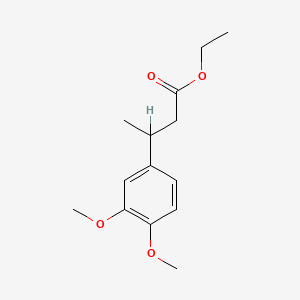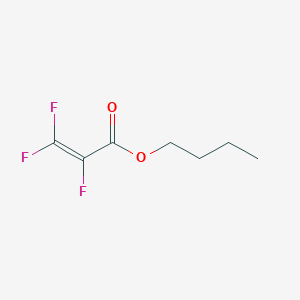
Butyl 2,3,3-trifluoroprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2,3,3-trifluoroprop-2-enoate is an organic compound that belongs to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields due to their unique chemical properties. This compound, in particular, is characterized by the presence of a butyl group and three fluorine atoms attached to the prop-2-enoate moiety, which imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,3,3-trifluoroprop-2-enoate typically involves the esterification of 2,3,3-trifluoroprop-2-enoic acid with butanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to enhance the efficiency and versatility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2,3,3-trifluoroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoropropanoic acid.
Reduction: Formation of butyl 2,3,3-trifluoropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 2,3,3-trifluoroprop-2-enoate has several applications in scientific research:
Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable and biocompatible polymers.
Mecanismo De Acción
The mechanism of action of Butyl 2,3,3-trifluoroprop-2-enoate involves its interaction with various molecular targets and pathways:
Polymerization: The vinyl group in the compound undergoes polymerization reactions, forming long-chain polymers with desirable properties.
Enzymatic Reactions: In biological systems, the ester group can be hydrolyzed by enzymes such as esterases, releasing the active components.
Comparación Con Compuestos Similares
Similar Compounds
Butyl acrylate: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Methyl 2,3,3-trifluoroprop-2-enoate: Similar in structure but has a methyl group instead of a butyl group, affecting its reactivity and applications.
Uniqueness
Butyl 2,3,3-trifluoroprop-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts high thermal stability, chemical resistance, and unique reactivity compared to other acrylates .
Propiedades
Número CAS |
72110-07-7 |
|---|---|
Fórmula molecular |
C7H9F3O2 |
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
butyl 2,3,3-trifluoroprop-2-enoate |
InChI |
InChI=1S/C7H9F3O2/c1-2-3-4-12-7(11)5(8)6(9)10/h2-4H2,1H3 |
Clave InChI |
FLBMKBWXVVMPTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(=C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


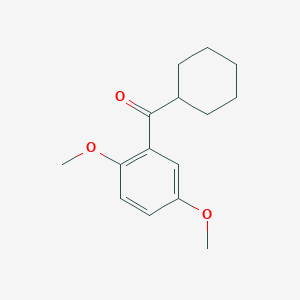


![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
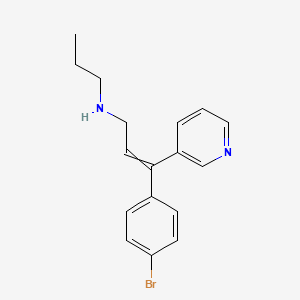

![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)
